tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate
Description
tert-Butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate is a pyrimidine-derived carbamate compound characterized by a tert-butyl carbamate group attached to a methyl-substituted pyrimidine ring. The pyrimidine core features amino (-NH₂) and methyl (-CH₃) substituents at the 5- and 4-positions, respectively. This structural motif is commonly employed in medicinal chemistry as an intermediate for synthesizing kinase inhibitors and other bioactive molecules, leveraging the carbamate group’s role in protecting amines during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7-8(12)5-13-9(15-7)6-14-10(16)17-11(2,3)4/h5H,6,12H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPPHWGSTRPHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate involves several steps. One common method starts with the reaction of 5-amino-4-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related carbamate derivatives, focusing on molecular features, reactivity, and applications.
Pyrimidine-Based Carbamates
tert-Butyl N-[(5-Bromopyrimidin-2-yl)methyl]carbamate
- Molecular Formula : C₁₀H₁₄BrN₃O₂
- Molecular Weight : 288.14 g/mol
- Key Differences: Replaces the 5-amino group with bromine.
- Implications: Bromine acts as a leaving group, making this compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- Molecular Formula : C₁₁H₁₆FN₃O₃
- Molecular Weight : 257.26 g/mol
- Key Differences: Contains fluorine (electron-withdrawing) and hydroxyl (-OH) groups instead of amino and methyl.
- Implications: Fluorine increases lipophilicity and metabolic stability, while the hydroxyl group introduces acidity (pKa ~10–12). The target compound’s amino group offers nucleophilic reactivity for further functionalization .
Pyridine-Based Carbamates
tert-Butyl 4-Methylpyridin-2-ylcarbamate
- Molecular Formula : C₁₁H₁₆N₂O₂
- Molecular Weight : 208.26 g/mol
- Key Differences : Pyridine ring (one nitrogen) vs. pyrimidine (two nitrogens).
- Pyridine derivatives exhibit weaker basicity (pKa ~5–6) compared to pyrimidines (pKa ~1–3) .
tert-Butyl (4-Hydroxy-5-methoxypyridin-3-yl)methylcarbamate
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 254.28 g/mol
- Key Differences : Hydroxy and methoxy substituents on a pyridine ring.
- Implications: Methoxy groups increase steric hindrance, while hydroxy groups enable hydrogen bonding. The target compound’s amino group offers superior nucleophilicity for coupling reactions .
Piperidine- and Cyclopentane-Based Carbamates
tert-Butyl (1-Acetylpiperidin-4-yl)carbamate
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- Key Differences : Aliphatic piperidine ring instead of aromatic pyrimidine.
- Implications : Piperidine derivatives are more flexible, favoring interactions with hydrophobic protein pockets. The acetyl group enhances metabolic stability compared to the pyrimidine’s aromatic system .
tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- Key Differences : Cyclopentane ring with a hydroxyl group.
- Implications : Cyclopentane’s rigidity may restrict conformational flexibility, impacting binding kinetics. The hydroxyl group offers polar interactions absent in the target compound .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity/Solubility Features |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₈N₄O₂ | 238.29 | 5-NH₂, 4-CH₃ | High solubility (polar groups), nucleophilic NH₂ |
| tert-Butyl N-[(5-Bromopyrimidin-2-yl)methyl]carbamate | C₁₀H₁₄BrN₃O₂ | 288.14 | 5-Br | Reactive in cross-coupling, hydrophobic |
| tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | C₁₁H₁₆FN₃O₃ | 257.26 | 5-F, 4-OH | Acidic OH, lipophilic |
| tert-Butyl 4-Methylpyridin-2-ylcarbamate | C₁₁H₁₆N₂O₂ | 208.26 | Pyridine, 4-CH₃ | Weaker basicity, moderate solubility |
Biological Activity
Tert-butylN-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate is a chemical compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C10H15N3O2
- Molecular Weight : Approximately 223.25 g/mol
- Appearance : White to almost white solid
- Melting Point : 115 °C to 120 °C
The structure features a tert-butyl group that enhances lipophilicity, alongside a pyrimidine ring substituted with amino and methyl groups, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate the activity of various enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
Biological Activity
- Anticancer Properties :
-
Enzyme Inhibition :
- Interaction studies reveal that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, potentially beneficial in treating metabolic disorders .
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics due to its lipophilic nature. These properties may enhance its bioavailability when administered .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl (5-amino-pyridin-2-yl)carbamate | 220731-04-4 | 0.94 |
| tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate | 639091-78-4 | 0.89 |
| tert-Butyl (5-nitropyridin-2-yl)carbamate | 161117-88-0 | 0.88 |
| tert-Butyl (5-amino-pyridin-2-yloxy)carbamate | 1039055-46-3 | 0.93 |
This table highlights how slight variations in functional groups can influence biological activity and selectivity.
Case Studies and Research Findings
- In vitro Studies :
- Animal Models :
-
Synthesis Methods :
- Various synthetic routes have been explored for producing this compound efficiently while maintaining structural integrity. These methods include standard organic synthesis techniques such as carbamation reactions involving amines and isocyanates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
